BenchChemオンラインストアへようこそ!

Anticancer agent 253

Breast Cancer Curcumin Mimics Cytotoxicity

Anticancer agent 253 (Compound 26) is a rationally designed triazole-curcumin mimic with proven metabolic stability and selectivity for breast cancer models (IC50 6 μM MCF-7). Unlike generic curcumin, it bypasses poor solubility and rapid degradation, ensuring reliable results in extended assays. Procure for Akt signaling, mitochondrial apoptosis, or long-term viability studies.

Molecular Formula C29H23F3N4O
Molecular Weight 500.5 g/mol
Cat. No. B13434231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 253
Molecular FormulaC29H23F3N4O
Molecular Weight500.5 g/mol
Structural Identifiers
SMILESC1C(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)CN1CC4=CN(N=N4)CC5=CC=C(C=C5)F
InChIInChI=1S/C29H23F3N4O/c30-25-11-9-20(10-12-25)15-36-19-26(33-34-36)18-35-16-23(13-21-5-1-3-7-27(21)31)29(37)24(17-35)14-22-6-2-4-8-28(22)32/h1-14,19H,15-18H2/b23-13+,24-14+
InChIKeyGRSQHVJEBDBQLN-RNIAWFEPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticancer Agent 253 (Compound 26) – A Triazole-Curcumin Hybrid with Defined Breast Cancer Cell Line Potency


Anticancer agent 253 (also known as Compound 26; CAS 1983924-33-9) is a synthetic monocarbonyl curcumin analogue–1,2,3-triazole conjugate belonging to a novel class of curcumin mimics [1]. It was rationally designed to overcome the poor solubility, stability, and bioavailability that limit the anticancer utility of native curcumin [1]. The compound induces mitochondrial-mediated apoptosis and cell cycle arrest, acting at least in part through inhibition of Akt phosphorylation in human breast and prostate cancer cells [1]. Its core chemical structure (C29H23F3N4O, MW 500.51) and associated biological activities are documented in primary research literature and vendor technical datasheets [1][2].

Why Generic Substitution with Curcumin or Other Triazole Hybrids Fails to Replicate Anticancer Agent 253's Performance


Anticancer agent 253 is not a simple curcumin analog; it is a specific triazole-conjugated curcumin mimic whose activity profile is governed by a precise structure–activity relationship (SAR) [1]. The parent compound, curcumin, is well-documented for poor solubility, rapid metabolism, and low oral bioavailability—issues that severely limit its translational potential [1]. While other members of the same 24-compound series (17–40) exhibit varying degrees of activity, Anticancer agent 253 (Compound 26) demonstrates a unique selectivity window: potent breast cancer cell cytotoxicity with markedly lower toxicity toward non-cancerous HEK-293 cells [1]. Furthermore, its enhanced metabolic stability compared to curcumin is a direct result of the specific monocarbonyl-1,2,3-triazole scaffold design [1]. Therefore, substituting Anticancer agent 253 with curcumin or even structurally similar analogs like Compound 17 would compromise either target selectivity, cellular potency, or in vitro stability—making generic substitution scientifically invalid for procurement in oncology research settings [1].

Quantitative Differentiation of Anticancer Agent 253 Versus Curcumin and In-Class Analogs


Enhanced Cytotoxicity in MCF-7 Breast Cancer Cells Versus Curcumin

Anticancer agent 253 (Compound 26) demonstrates significantly enhanced potency against the MCF-7 breast cancer cell line when compared to its parent natural product, curcumin. This improvement addresses the major limitation of curcumin, which is its insufficient intrinsic cytotoxicity [1][2].

Breast Cancer Curcumin Mimics Cytotoxicity

Differential Selectivity for Breast Cancer over Prostate Cancer Compared to In-Class Analog Compound 17

A direct SAR study of 24 curcumin-triazole conjugates revealed that subtle structural changes confer distinct tissue selectivity. While Anticancer agent 253 (Compound 26) is most potent against breast cancer lines, its close analog Compound 17 is optimized for prostate cancer cell lines [1].

Selectivity Profiling Breast Cancer Prostate Cancer

Improved Metabolic Stability Relative to Parent Curcumin

A key design objective for the curcumin-triazole conjugate series was overcoming the rapid metabolism and poor bioavailability of curcumin. In vitro stability studies confirmed that Anticancer agent 253 (Compound 26) achieves this goal, demonstrating metabolic stability, in contrast to the well-documented instability of curcumin [1].

Metabolic Stability Drug-like Properties In Vitro ADME

Favorable Therapeutic Window: Cancer Cell Cytotoxicity with Low HEK-293 Toxicity

In addition to enhanced potency, Anticancer agent 253 exhibits a favorable selectivity profile by maintaining low toxicity towards non-cancerous HEK-293 cells, a feature not universally shared among potent cytotoxic agents [1].

Selectivity Index Safety Pharmacology Curcumin Analogs

Recommended Research and Procurement Applications for Anticancer Agent 253


In Vitro Breast Cancer Efficacy Screening

Based on its defined IC50 values (6 μM in MCF-7, 10 μM in MDA-MB-231, and 6.4 μM in 4T1 cells) [1], Anticancer agent 253 is an ideal positive control or test article for screening novel compounds targeting hormone-responsive and triple-negative breast cancer models. Its enhanced potency over curcumin [2] ensures a robust assay window.

Selectivity Profiling in Endocrine-Related Cancer Research

Procure Anticancer agent 253 when the research objective requires a breast cancer-selective tool compound. Its distinct selectivity profile, validated in a direct SAR study comparing it to the prostate-selective analog Compound 17 [1], minimizes cross-reactivity confounders in panels of endocrine-related cancer cell lines.

Mechanistic Studies of Akt-Mediated Apoptosis

Anticancer agent 253 is a validated chemical probe for investigating the mitochondrial apoptosis pathway and Akt signaling in breast and prostate cancer models [1]. Its demonstrated ability to inhibit Akt phosphorylation and down-regulate Bcl-2 while up-regulating Bax [1] supports its use in Western blot, flow cytometry, and gene expression studies focused on cell survival pathways.

Stability-Sensitive Assay Development

For assays requiring extended incubation times (e.g., 72–120 hour cell viability assays or long-term clonogenic assays), Anticancer agent 253 is preferred over curcumin due to its documented in vitro metabolic stability [1]. This ensures that observed biological effects are due to the intended compound exposure and not degradation artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 253

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.